molecular formula C18H14IN3O2 B10904782 3-iodo-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

3-iodo-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B10904782
M. Wt: 431.2 g/mol
InChI Key: BWJTUUJAYJPLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an indole ring, an allyl group, and an iodinated benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE typically involves the condensation of 1-allyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The iodinated benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzohydrazides.

Scientific Research Applications

N’~1~-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole ring and hydrazide moiety are known to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-(1-ALLYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE is unique due to the presence of the iodinated benzohydrazide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14IN3O2

Molecular Weight

431.2 g/mol

IUPAC Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-3-iodobenzamide

InChI

InChI=1S/C18H14IN3O2/c1-2-10-22-15-9-4-3-8-14(15)16(18(22)24)20-21-17(23)12-6-5-7-13(19)11-12/h2-9,11,24H,1,10H2

InChI Key

BWJTUUJAYJPLNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.